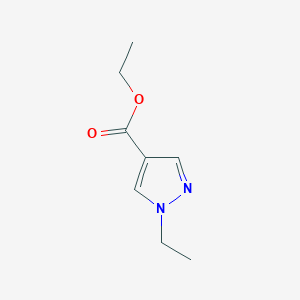

Ethyl 1-Ethylpyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGRKQJBBYAGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Ethyl 1-Ethylpyrazole-4-carboxylate, as a specifically substituted derivative, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and professionals in the field.

Primary Synthesis Strategy: A Two-Step Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence:

-

Formation of the Pyrazole Core: Synthesis of the precursor, Ethyl 1H-pyrazole-4-carboxylate.

-

N-Alkylation: Subsequent ethylation of the pyrazole nitrogen to yield the final product.

This approach allows for a high degree of control over the introduction of substituents on the pyrazole ring and is amenable to scale-up.

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial and foundational step is the construction of the pyrazole ring. A common and effective method involves the condensation of a β-dicarbonyl equivalent with hydrazine.

Causality Behind Experimental Choices

The selection of ethyl 2-formyl-3-oxopropanoate (or its synthetic equivalent) as the starting material provides the necessary three-carbon backbone for the pyrazole ring. Hydrazine hydrate is the source of the two adjacent nitrogen atoms. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogens of hydrazine attack the electrophilic carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction without participating in side reactions.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The following protocol is a well-established method for the gram-scale synthesis of Ethyl 1H-pyrazole-4-carboxylate.[1]

Materials:

-

Ethyl 2-formyl-3-oxopropanoate (or (ethoxycarbonyl)malondialdehyde)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Under ice bath cooling, slowly add hydrazine hydrate (6.2 g, 193 mmol) to a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) dissolved in 150 mL of ethanol.

-

Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol from the reaction mixture by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate as the eluent.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield Ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.

Visualization of the Synthesis Pathway

Caption: Synthesis of Ethyl 1H-pyrazole-4-carboxylate.

Part 2: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

The second and final step is the selective alkylation of the N1 position of the pyrazole ring. This is a critical transformation that introduces the desired ethyl group.

Expertise & Experience: The Rationale for N-Alkylation Conditions

The N-alkylation of pyrazoles is a well-established transformation. The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of the relatively acidic pyrazole N-H proton, forming a nucleophilic pyrazolide anion.[2] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack. Ethyl iodide or bromoethane serves as the electrophilic source of the ethyl group. The reaction proceeds via an SN2 mechanism. An alternative, milder condition involves using a weaker base like potassium carbonate in DMF.[3]

Trustworthiness: A Self-Validating Protocol

The following protocol is based on a closely related transformation and is expected to provide the desired product in good yield.[2] The progress of the reaction can be easily monitored by TLC, and the product can be purified using standard chromatographic techniques. The formation of the product can be confirmed by spectroscopic methods such as 1H NMR and mass spectrometry.

Experimental Protocol: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodoethane (or Bromoethane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Isohexanes

Procedure:

-

To a solution of Ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF at 0 °C, add sodium hydride (60% in mineral oil) portionwise.

-

Stir the reaction mixture at 0 °C for 5 minutes.

-

Add iodoethane and allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction with water and dilute with MTBE.

-

Separate the layers and extract the aqueous phase with MTBE.

-

Combine the organic layers, wash with a 1:1 mixture of water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using a gradient of ethyl acetate in isohexanes to afford this compound.

Visualization of the N-Ethylation Step

Caption: N-Ethylation of the pyrazole precursor.

Alternative Synthesis Pathway: One-Pot, Three-Component Reaction

While the two-step approach is robust, one-pot multicomponent reactions offer an atom-economical and time-saving alternative. A plausible one-pot synthesis of this compound could involve the reaction of ethyl acetoacetate, an aldehyde, and ethylhydrazine . This approach, however, may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Ethyl 2-formyl-3-oxopropanoate, Hydrazine hydrate | Ethanol, RT, 17h | Ethyl 1H-pyrazole-4-carboxylate | 72.4% | [1] |

| 2 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate, Iodoethane | NaH, DMF, 0 °C to RT | Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate | 47% (mixture of regioisomers) | [2] |

| Alternative N-Alkylation | 1H-pyrazole-4-carboxamide, Bromoethane | K2CO3, DMF, RT, 12h | 1-ethyl-1H-pyrazole-4-carboxamide | Not specified | [3] |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of the pyrazole core followed by N-ethylation. This method offers high yields and good control over the final product. While one-pot syntheses are attractive for their efficiency, further optimization would be required to address potential regioselectivity issues. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to synthesize this valuable building block and its derivatives for the advancement of chemical and pharmaceutical research.

References

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

Sources

A Technical Guide to Pyrazole-4-Carboxylate Derivatives: Focus on Ethyl 1H-pyrazole-4-carboxylate

A Note to the Researcher: The topic specified is "Ethyl 1-Ethylpyrazole-4-carboxylate" with CAS number 37622-90-5. It is crucial to clarify a point of chemical identity at the outset for scientific accuracy. The CAS number 37622-90-5 corresponds to Ethyl 1H-pyrazole-4-carboxylate , a compound where the nitrogen at the 1-position of the pyrazole ring is bonded to a hydrogen atom. The specified name, "this compound," denotes a different molecule where an ethyl group is attached to this nitrogen.

The vast majority of published technical data under CAS 37622-90-5 refers to Ethyl 1H-pyrazole-4-carboxylate. The N-ethylated version is not widely documented under this identifier. To provide a comprehensive and verifiable guide, this document will focus on the properties and applications of Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5) . Information on the related N-ethylated acid, 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0), is provided for context.[1]

Introduction and Core Concepts

Ethyl 1H-pyrazole-4-carboxylate is a heterocyclic organic compound that has emerged as a highly versatile building block in synthetic chemistry.[2][3] Its rigid pyrazole core, coupled with a reactive ester functional group and an unsubstituted ring nitrogen, makes it an ideal precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth look at its physicochemical properties, synthesis, reactivity, and applications, particularly within the realms of pharmaceutical and agrochemical development.[2]

The pyrazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The strategic placement of the carboxylate at the 4-position and the reactive N-H bond allows for extensive functionalization, enabling chemists to systematically explore chemical space and optimize molecular properties for specific biological targets.[4]

Physicochemical and Structural Data

The fundamental properties of Ethyl 1H-pyrazole-4-carboxylate are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 37622-90-5 | [5][6][7][8][9][10] |

| Molecular Formula | C₆H₈N₂O₂ | [2][5][6][10] |

| Molecular Weight | 140.14 g/mol | [2][5][7][10] |

| IUPAC Name | ethyl 1H-pyrazole-4-carboxylate | [5] |

| Synonyms | Ethyl 4-pyrazolecarboxylate, 4-Ethoxycarbonylpyrazole | [3][5][8] |

| Appearance | White to off-white or pale yellow crystalline powder | [2][8][10] |

| Melting Point | 78-80 °C | [2][7][8][10] |

| Boiling Point | 138-140 °C at 3 mmHg | [7][8][10] |

| Solubility | Miscible with acetone. | [8][10] |

Synthesis and Production

The synthesis of Ethyl 1H-pyrazole-4-carboxylate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient method involves the cyclocondensation of a β-dicarbonyl equivalent with hydrazine.

Protocol 1: Cyclocondensation Route

This approach builds the pyrazole ring from acyclic precursors.

Methodology:

-

A solution of (ethoxycarbonyl)malondialdehyde (ethyl 2-formyl-3-oxopropanoate) is prepared in ethanol.

-

The solution is cooled using an ice bath.

-

Hydrazine is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 17 hours to ensure the reaction goes to completion.[11]

-

Following the reaction, the ethanol solvent is removed under reduced pressure (vacuum distillation).

-

The resulting residue is purified using silica gel column chromatography to yield Ethyl 1H-pyrazole-4-carboxylate.[11]

Causality: This reaction is a classic example of heterocycle formation. The hydrazine, with its two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the dialdehyde derivative. The subsequent intramolecular cyclization and dehydration steps result in the formation of the stable aromatic pyrazole ring.

Protocol 2: Esterification of Pyrazole-4-carboxylic Acid

This method is suitable when the corresponding carboxylic acid is readily available.

Methodology:

-

1H-Pyrazole-4-carboxylic acid is dissolved in ethanol (EtOH).

-

The solution is cooled to 0°C.

-

Thionyl chloride (SOCl₂) is added dropwise to the cooled solution.

-

The mixture is stirred at room temperature for approximately 3 hours.[11]

-

Volatiles are evaporated, and the residue is worked up with water and extracted with a suitable organic solvent (e.g., DCM/EtOH).

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[11]

Causality: This is a standard Fischer esterification, facilitated by thionyl chloride. The thionyl chloride reacts with ethanol to form an intermediate that activates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol, thereby forming the ethyl ester.

Reactivity, Applications, and Strategic Value

Ethyl 1H-pyrazole-4-carboxylate serves as a foundational intermediate, primarily due to its two reactive sites: the N-H group and the ester moiety.

N-H Functionalization:

The proton on the ring nitrogen is acidic and can be removed by a base, allowing for alkylation or arylation at this position. This is the key step to convert Ethyl 1H-pyrazole-4-carboxylate into derivatives like the user-specified "this compound" or other N-substituted analogues. Copper-diamine catalyzed N-arylation reactions are one documented application of this reactivity.[7] This versatility is paramount in drug discovery for creating libraries of related compounds to establish structure-activity relationships (SAR).

Ester Group Modification:

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to an alcohol, providing another point for diversification.

Core Applications:

-

Pharmaceuticals: It is a key intermediate for synthesizing bioactive molecules with potential anti-inflammatory and analgesic properties.[2] It has also been identified as an impurity of Regadenoson, a pharmacological stress agent.[8]

-

Agrochemicals: The pyrazole scaffold is integral to many modern herbicides and fungicides. This compound serves as a precursor for developing new crop protection agents.[2][8]

-

Biochemical Research: It is used as a reagent in biochemical assays and enzyme inhibition studies to probe metabolic pathways.[2]

Spectroscopic and Analytical Profile

Characterization of Ethyl 1H-pyrazole-4-carboxylate is well-documented. Spectroscopic data is publicly available through databases such as PubChem and the NIST Chemistry WebBook.[5][6] This includes:

-

¹H and ¹³C NMR Spectroscopy: Provides confirmation of the molecular structure.

-

Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.[5]

-

Infrared (IR) and Raman Spectroscopy: Helps identify functional groups present in the molecule.[5]

This wealth of reference data is invaluable for researchers to confirm the identity and purity of their synthesized material.

Safety and Handling

As a laboratory chemical, proper handling procedures must be followed. The compound is classified with the following hazards:

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7][8] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable.[8][10]

References

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem, National Center for Biotechnology Information. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

-

Ethyl 4-pyrazolecarboxylate. NIST Chemistry WebBook, SRD 69. [Link]

-

1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-pyrazolecarboxylate [webbook.nist.gov]

- 7. Ethyl 4-pyrazolecarboxylate 99 37622-90-5 [sigmaaldrich.com]

- 8. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 11. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 1-Ethylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-Alkylation in Pyrazole Chemistry

The functionalization of the pyrazole ring is a cornerstone of modern synthetic chemistry, with N-alkylation being a primary strategy to modulate the physicochemical and pharmacological properties of these heterocycles. The transition from a protonated nitrogen (N-H) in Ethyl 1H-pyrazole-4-carboxylate to an N-ethyl group in Ethyl 1-Ethylpyrazole-4-carboxylate introduces significant, predictable changes in the molecule's electronic environment and steric profile. These alterations are directly observable through spectroscopic techniques, providing a fingerprint for successful synthesis and a deeper understanding of the molecule's structure-activity relationship.

The synthesis of this compound is typically achieved through the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an ethylating agent, such as iodoethane or diethyl sulfate[1]. The choice of base and solvent is critical to ensure regioselectivity and high yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, drawing comparisons with the known data for Ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial and should be reported with the data.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Employ a larger number of scans due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectroscopy: The Impact of N-Ethylation

The introduction of the N-ethyl group will induce notable shifts in the proton resonances compared to the parent compound.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 (pyrazole ring) | 8.0 - 8.2 | s | - | Deshielded due to the electron-withdrawing nature of the adjacent nitrogen and the ester group. Similar to the parent compound. |

| H-5 (pyrazole ring) | 7.8 - 8.0 | s | - | Slightly upfield compared to H-3, influenced by the N-ethyl group. |

| N-CH₂ (N-ethyl) | 4.2 - 4.4 | q | ~7.2 | Characteristic quartet for a methylene group adjacent to a methyl group. Deshielded due to attachment to the electronegative nitrogen. |

| O-CH₂ (ester ethyl) | 4.3 - 4.5 | q | ~7.1 | Deshielded due to attachment to the ester oxygen. |

| N-CH₂-CH₃ (N-ethyl) | 1.4 - 1.6 | t | ~7.2 | Characteristic triplet for a methyl group adjacent to a methylene group. |

| O-CH₂-CH₃ (ester ethyl) | 1.3 - 1.5 | t | ~7.1 | Typical chemical shift for an ester ethyl group. |

Causality of Spectral Features: The most significant change from Ethyl 1H-pyrazole-4-carboxylate is the appearance of a new quartet and triplet corresponding to the N-ethyl group. The chemical shift of the N-CH₂ protons is a key indicator of successful alkylation. The absence of the broad N-H proton signal, typically observed downfield in the parent compound, is another definitive marker.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (ester) | 162 - 165 | Typical chemical shift for an ester carbonyl carbon. |

| C-3 (pyrazole ring) | 140 - 143 | Deshielded due to attachment to two nitrogen atoms. |

| C-5 (pyrazole ring) | 130 - 133 | Influenced by the N-ethyl group. |

| C-4 (pyrazole ring) | 110 - 113 | Shielded carbon of the pyrazole ring, attached to the ester group. |

| O-CH₂ (ester ethyl) | 60 - 62 | Characteristic shift for the methylene carbon of an ethoxy group. |

| N-CH₂ (N-ethyl) | 45 - 48 | Key signal confirming N-alkylation. |

| O-CH₂-CH₃ (ester ethyl) | 14 - 15 | Typical upfield shift for a methyl carbon. |

| N-CH₂-CH₃ (N-ethyl) | 14 - 16 | Upfield methyl carbon signal. |

Expert Insight: The chemical shift of the N-CH₂ carbon is a crucial diagnostic peak. Its presence, along with the absence of the N-H signal in the ¹H NMR, provides conclusive evidence for the formation of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Confirms the presence of the ethyl groups. |

| 1720 - 1700 | C=O stretch (ester) | Strong | A strong, sharp peak characteristic of the ester carbonyl group. |

| 1550 - 1450 | C=N and C=C stretch (pyrazole ring) | Medium | Indicates the presence of the aromatic pyrazole ring. |

| 1250 - 1150 | C-O stretch (ester) | Strong | Confirms the ester functionality. |

Key Differentiator: The most significant difference in the IR spectrum compared to Ethyl 1H-pyrazole-4-carboxylate will be the absence of the broad N-H stretching band, which typically appears in the region of 3300-3100 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺.

-

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₂N₂O₂) is 168.19 g/mol . In an EI spectrum, a peak at m/z = 168 would be expected for the molecular ion.

-

Key Fragment Ions:

-

m/z = 140: Loss of an ethyl radical (•C₂H₅) from the N-ethyl group.

-

m/z = 123: Loss of an ethoxy radical (•OC₂H₅) from the ester group.

-

m/z = 95: A common fragment for pyrazole rings.

-

Visualizing Fragmentation:

Caption: Predicted EI-MS fragmentation pathway.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the characterization of this compound. The predictive nature of this guide, grounded in the established spectroscopic principles and data from the parent compound, offers researchers a reliable benchmark for their synthetic and analytical endeavors. The key to unambiguous identification lies in the synergistic interpretation of all four techniques, with particular attention to the spectral features indicative of successful N-alkylation.

References

-

Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. [Link]

Sources

Ethyl 1-Ethylpyrazole-4-carboxylate: An Analysis of Available Data and Future Research Directions

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my commitment is to provide you with technical guides grounded in verifiable, field-tested data. The core of our work relies on scientific integrity, ensuring that every piece of information, from physicochemical properties to experimental protocols, is robust and reproducible.

After a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and peer-reviewed literature, we have determined that there is a significant lack of publicly available experimental data for the specific compound of interest: Ethyl 1-Ethylpyrazole-4-carboxylate (CAS No. 149931-29-9) .

While general methods for the synthesis of N-substituted pyrazoles are well-documented, a specific, validated, and detailed protocol for the preparation and purification of this compound could not be located. Furthermore, crucial physicochemical and spectroscopic data, including but not limited to:

-

Experimentally determined melting and boiling points

-

Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra

-

Infrared (IR) spectroscopy data

-

Mass Spectrometry (MS) fragmentation patterns

are not available in the public domain at the time of this report.

The creation of a comprehensive technical guide, as originally intended, is therefore not feasible without this foundational data. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) demand that we do not extrapolate or infer such precise experimental details, as this would compromise the scientific validity of the guide.

Implications and Future Directions

The absence of detailed information for this compound suggests that this specific molecule, despite its potential as a building block in medicinal chemistry, is not as widely characterized as its N-unsubstituted analogue, ethyl pyrazole-4-carboxylate.

This presents a unique opportunity for researchers in the field. The synthesis and thorough characterization of this compound would constitute a valuable contribution to the chemical sciences. Such a study would involve:

-

Developing and optimizing a synthetic protocol: This could involve the N-alkylation of ethyl pyrazole-4-carboxylate or a cyclocondensation reaction involving ethylhydrazine.

-

Purification and characterization: Detailed documentation of purification techniques (e.g., column chromatography, distillation) and complete spectroscopic and physical characterization of the final product.

-

Exploration of its reactivity and potential applications: Investigating the chemical reactivity of the N-ethylated pyrazole scaffold and its potential as a precursor for novel bioactive molecules.

We believe that a foundational study on this compound would be of significant interest to the drug discovery and development community.

A Commitment to Scientific Advancement

We remain committed to providing our audience with the highest quality scientific and technical information. Should data on this compound become publicly available, we will revisit this topic and develop the comprehensive guide that was initially envisioned.

We encourage the scientific community to consider the opportunities presented by such uncharacterized chemical space. The exploration of these novel building blocks is essential for the continued advancement of medicinal chemistry and the development of new therapeutic agents.

We appreciate your understanding and share your commitment to rigorous, data-driven scientific exploration.

A Technical Guide to the Biological Activity of Pyrazole-4-Carboxylate Esters: From Synthesis to Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2] Among its many derivatives, pyrazole-4-carboxylate esters and their congeners represent a particularly versatile and fruitful class of compounds. Their synthetic tractability and the rich chemical space accessible through substitution have led to the discovery of molecules with a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic applications of pyrazole-4-carboxylate esters, tailored for researchers, scientists, and professionals in drug development. We will explore their roles as anticancer, anti-inflammatory, and antimicrobial agents, delve into their mechanisms of action, and provide validated experimental protocols to facilitate further research and discovery.[3][4]

Core Synthesis Strategies: Building the Pyrazole-4-Carboxylate Scaffold

The synthetic accessibility of the pyrazole-4-carboxylate core is a primary driver of its prevalence in drug discovery programs. Several robust methods exist, allowing for efficient construction and diversification of the scaffold.

Vilsmeier-Haack Cyclization

A widely employed and efficient method involves the Vilsmeier-Haack reaction. This approach utilizes hydrazones derived from β-keto esters, which undergo diformylation and subsequent cyclization when treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[5] This reaction is highly effective and can be accelerated using microwave irradiation, which often leads to significantly reduced reaction times and increased product yields.[5]

Multi-Component Reactions (MCRs)

For rapid library synthesis and improved atom economy, one-pot multi-component reactions are invaluable. An exemplary protocol involves the three-component reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate. These reactions are often catalyzed, for instance by magnetic ionic liquids like [bmim][FeCl4], which offers the advantages of being environmentally friendly, recyclable, and conducive to mild reaction conditions.

Classical 1,3-Dicarbonyl Condensation

The foundational method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1] This versatile reaction allows for the introduction of various substituents on the pyrazole ring, depending on the choice of starting materials.

Diagram 1: General Synthetic Workflow for Pyrazole-4-Carboxylate Esters This diagram illustrates a generalized workflow for the synthesis of the target scaffold, highlighting key reaction types.

The Broad Spectrum of Biological Activity

The true value of the pyrazole-4-carboxylate ester scaffold lies in its diverse biological activities. By modifying the substituents at the N1, C3, and C5 positions, and by converting the ester to amides or acids, medicinal chemists have unlocked potent inhibitors for a range of therapeutic targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives are prominent in oncology research, primarily as inhibitors of protein kinases that regulate the cell cycle.[6]

-

Mechanism of Action: A key mechanism is the inhibition of Aurora kinases A and B, which are critical for mitotic progression.[7] Abnormal expression of these kinases leads to chromosomal instability, a hallmark of many cancers.[7] Other targeted kinases include Rho-associated protein kinase (ROCK-II) and cyclin-dependent kinase 2 (CDK2), both essential for cell division and proliferation.[8][9] The pyrazole core often acts as a hinge-binding moiety within the ATP-binding pocket of the kinase.[8]

-

In Vitro Efficacy: Pyrazole-4-carboxamide analogues have demonstrated significant cytotoxicity against various cancer cell lines. For example, compound 6k showed potent activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC₅₀ values of 0.43 μM and 0.67 μM, respectively.[7] Another methyl ester derivative, 5b , was highly active against K562 (leukemia) and A549 (lung cancer) cells, with GI₅₀ values of 0.021 μM and 0.69 μM.[10]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Target Kinase(s) | Cancer Cell Line | IC₅₀ / GI₅₀ (μM) | Reference |

|---|---|---|---|---|

| 6k | Aurora A / Aurora B | HeLa / HepG2 | 0.43 / 0.67 | [7] |

| 5b | Tubulin Polymerization | K562 / A549 | 0.021 / 0.69 | [10] |

| Compound 5 | ROCK-II | (Enzyme Assay) | 0.005 | [8] |

| Compound 36 | CDK2 | (Enzyme Assay) | 0.199 |[9] |

Diagram 2: Simplified Kinase Inhibition Pathway This diagram shows how pyrazole inhibitors block kinase activity, preventing substrate phosphorylation and halting downstream signaling.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation underlies numerous diseases, and pyrazole derivatives have emerged as potent anti-inflammatory agents, most famously exemplified by the COX-2 inhibitor Celecoxib.[11][12]

-

Mechanism of Action: The anti-inflammatory effects are often mediated through the inhibition of key pro-inflammatory targets. Hydrazone derivatives of pyrazole-4-carboxaldehydes have been shown to markedly inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade.[13] Other derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[11][14]

-

In Vitro and In Vivo Efficacy: In cellular assays, compounds like 7b and 11c exhibited potent, dose-dependent inhibition of TNF-α with IC₅₀ values of 5.56 μM and 3.69 μM, respectively.[13] The anti-inflammatory potential is confirmed in animal models; for instance, compound 11c , at a dose of 20 mg/kg, inhibited xylene-induced ear edema by 49.59%, an effect comparable to the reference drug dexamethasone.[13] Similarly, the piperazine derivative LQFM-008 reduced paw edema in the carrageenan-induced model, demonstrating significant in vivo activity.[15]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Target / Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 11c | TNF-α Inhibition | IC₅₀ | 3.69 μM | [13] |

| 11c | Xylene-induced ear edema | % Inhibition @ 20 mg/kg | 49.59% | [13] |

| 5b | Carrageenan-induced paw edema | % Inhibition | >84% | [14] |

| LQFM-008 | Carrageenan-induced paw edema | Edema Reduction | Significant @ 15 & 30 mg/kg |[15] |

Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antimicrobial resistance, the need for new chemical scaffolds is urgent. Pyrazole-4-carboxylate esters and their amide derivatives have shown significant potential against a range of bacterial and fungal pathogens.[16]

-

Spectrum of Activity: These compounds have demonstrated broad-spectrum activity. Synthesized pyrazole-4-carboxamides exhibited significant potential against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Aspergillus niger, Candida albicans).[3][16]

-

Quantitative Assessment: The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC). In one study, novel pyrazole carboxamide derivatives were tested, with compound 5e showing an MIC of 3.12 µg/ml and 5g an MIC of 6.25 µg/ml against the MTB H37Rv strain of tuberculosis.[3] Another series of pyrazole derivatives showed promising MIC values against various bacteria, with some compounds exhibiting high activity.[17]

Table 3: Antimicrobial Activity (MIC) of Representative Pyrazole Derivatives

| Compound ID | Organism | Type | MIC (µg/ml) | Reference |

|---|---|---|---|---|

| 5e | Mycobacterium tuberculosis H37Rv | Bacteria | 3.12 | [3] |

| 5g | Mycobacterium tuberculosis H37Rv | Bacteria | 6.25 | [3] |

| 5m | Mycobacterium tuberculosis H37Rv | Bacteria | 6.25 | [3] |

| 6a, 6f, 6g | Various Bacteria & Fungi | Mixed | "Better antimicrobial activities" |[16] |

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazole-4-carboxylate scaffold has yielded critical insights into the structural requirements for biological activity.

-

N1-Position: Substitution at the N1 position with aryl groups, such as a 2,4-dichlorophenyl group, is often crucial for high-affinity binding, particularly in kinase and receptor targets.[18]

-

C3-Position: The C3 position is a key vector for diversification. For instance, in cannabinoid receptor antagonists, a carboxamide group at this position is a strict requirement for activity.[18]

-

C4-Position: While this guide focuses on the carboxylate at C4, modifications here are also important. For instance, converting the ester to various amides is a common strategy to modulate solubility, cell permeability, and target engagement.[7][19]

-

C5-Position: A substituted phenyl ring at the C5 position is another critical feature for potent activity in many compound series, contributing to hydrophobic and π-stacking interactions within the binding site.[18]

Diagram 3: Key Sites for SAR Modification This diagram highlights the principal positions on the pyrazole-4-carboxylate scaffold where chemical modifications influence biological activity.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are representative methodologies for evaluating the biological activities discussed.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard). Dilute the inoculum and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microbe + media, no compound), a negative control (media only), and a drug control (reference antibiotic like Neomycin sulfate).[3]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality: This model is a benchmark for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), acclimatized for at least one week.

-

Grouping: Divide animals into groups: Vehicle control, reference drug (e.g., Diclofenac, Indomethacin), and test compound groups at various doses (e.g., 7.5, 15, 30 mg/kg).[15]

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the paw.

-

Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculation: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Conclusion and Future Perspectives

Pyrazole-4-carboxylate esters and their derivatives are a powerhouse scaffold in modern drug discovery. Their synthetic versatility allows for fine-tuning of physicochemical properties and precise targeting of a wide range of biological molecules. The extensive research into their anticancer, anti-inflammatory, and antimicrobial activities has established a solid foundation for their therapeutic potential.

Future efforts should focus on optimizing lead compounds to improve their selectivity and pharmacokinetic profiles, thereby minimizing off-target effects and enhancing in vivo efficacy. The development of dual-target inhibitors, such as compounds with combined anti-inflammatory and anticancer properties, represents an exciting frontier. As our understanding of disease biology deepens, the rational design of novel pyrazole-4-carboxylates will undoubtedly continue to yield promising new drug candidates to address unmet medical needs.

References

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cycliz

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. (URL: )

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv

- New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties - Bentham Science Publisher. (URL: )

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (URL: [Link])

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed. (URL: [Link])

-

Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (URL: [Link])

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC - PubMed Central. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (URL: [Link])

-

Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: [Link])

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (URL: [Link])

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. (URL: [Link])

-

Synthesis, cytotoxicity and antitumor activity of some new simplified pyrazole analogs of the antitumor agent CC-1065. Effect of an hydrophobic group on antitumor activity - PubMed. (URL: [Link])

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])

-

Design, Synthesis and anti-Microbial Activity of 1H-Pyrazole Carboxylates - ResearchGate. (URL: [Link])

-

Overview on Biological Activities of Pyrazole Derivatives - OUCI. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate. (URL: [Link])

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (URL: [Link])

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. sciencescholar.us [sciencescholar.us]

- 13. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties | Bentham Science [eurekaselect.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives | Scilit [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Commercial suppliers of Ethyl 1-Ethylpyrazole-4-carboxylate

An In-depth Technical Guide to the Commercial Sourcing of Ethyl 1-Ethylpyrazole-4-carboxylate for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing this compound (CAS No. 37622-90-5). Moving beyond a simple list of vendors, this document establishes a rigorous methodology for supplier evaluation, quality verification, and strategic procurement to ensure the integrity and reproducibility of your research.

Introduction: The Strategic Importance of this compound

This compound is a versatile heterocyclic building block of significant interest in modern chemistry. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory, analgesic, and neurological disorder applications.[2] Furthermore, its utility extends to agrochemical development, where it is a precursor for novel herbicides and fungicides, and to material science for the creation of advanced polymers.[2][3]

Given its foundational role, the quality and purity of the starting material are paramount. The presence of seemingly minor impurities can have profound downstream effects, leading to failed reactions, difficult purification, and, most critically, erroneous biological data. This guide is designed to equip you with the expertise to navigate the commercial landscape and secure a reliable supply of this essential reagent.

Critical Quality Attributes for Sourcing

When procuring this compound, a discerning scientist must look beyond the label. The following attributes are critical for ensuring the compound is fit for purpose in a research and development setting.

-

Purity and Assay: The purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be a primary consideration. For most drug discovery applications, a purity of ≥98% is recommended.[4] However, the assay method is as important as the percentage. Understand how the supplier quantifies this value.

-

Impurity Profile: The identity and quantity of impurities are often more critical than the absolute purity. Common impurities may include residual starting materials from synthesis (e.g., ethyl 2-formyl-3-oxopropanoate or hydrazine), solvents, or side-reaction products.[5][6] These can interfere with subsequent reactions or act as confounding variables in biological assays. A supplier's willingness and ability to provide information on the impurity profile is a mark of trustworthiness.

-

Physical Properties: Consistency in physical properties such as melting point and appearance provides a quick preliminary check on quality. This compound is typically a white to pale yellow crystalline powder with a melting point in the range of 74-80 °C.[2][3][4][6] Significant deviation from this can indicate impurities or the presence of a different polymorph.

-

Documentation: Comprehensive and transparent documentation is non-negotiable. This includes:

Supplier Evaluation and Selection Workflow

A systematic approach to supplier selection minimizes risk and ensures a consistent, high-quality supply. The process involves more than just comparing prices; it is an assessment of reliability and quality assurance.

Caption: Workflow for qualifying a commercial chemical supplier.

Comparative Analysis of Commercial Suppliers

The following table provides a snapshot of several commercial suppliers offering this compound. This is not an exhaustive list but represents a range of common vendors for research-grade chemicals.

| Supplier | Product Name | CAS No. | Typical Purity/Grade | Available Documentation |

| Thermo Fisher Scientific | Ethyl 1H-pyrazole-4-carboxylate, 98% | 37622-90-5 | ≥97.5% (GC) | SDS, Specification Sheet[4] |

| MedChemExpress (MCE) | Ethyl 1H-pyrazole-4-carboxylate | 37622-90-5 | 99.77% (HPLC) | SDS, CoA, HNMR, HPLC[10] |

| SGT Life Sciences | Ethyl Pyrazole-4-Carboxylate | 37622-90-5 | Not specified, "high-quality" | General Product Info[3] |

| US Biological | Ethyl 1H-pyrazole-4-carboxylate 99+% | 37622-90-5 | 99+% (Reagent Grade) | General Product Info[11] |

Note: Availability, specifications, and documentation are subject to change. Always verify with the supplier before ordering.

In-House Quality Control and Verification

Relying solely on a supplier's CoA is insufficient for rigorous scientific work. Independent verification is a self-validating system that ensures the material's identity and purity meet the demands of your experimental protocols.

Caption: Internal quality control workflow upon chemical receipt.

Experimental Protocol 1: ¹H NMR for Structural Verification

This protocol confirms the chemical structure of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration to known literature values. Expected ¹H NMR (CDCl₃) signals are approximately δ 8.08 (s, 2H), δ 4.31 (q, 2H), and δ 1.36 (t, 3H).[5][6]

Experimental Protocol 2: HPLC for Purity Assessment

This protocol quantifies the purity of the compound.

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks if required.

-

Mobile Phase: Prepare an appropriate mobile phase. A common starting point for reversed-phase HPLC would be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Column: Use a standard C18 reversed-phase column.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 220-254 nm).

-

Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare this value to the supplier's CoA.[2]

Safe Handling and Storage

Proper handling and storage are crucial for both user safety and maintaining the chemical's integrity.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13] The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.[9] Some suppliers recommend refrigerated storage (0-8 °C).[2] Proper storage prevents degradation from moisture or light, ensuring its stability for long-term use.

Conclusion

The procurement of this compound is a critical step that underpins the success of research projects in drug discovery and beyond. A methodical approach, grounded in an understanding of the compound's key quality attributes, is essential. By moving beyond simple price comparisons to a comprehensive evaluation of supplier transparency, documentation, and batch-to-batch consistency, researchers can mitigate significant risks. Implementing a robust in-house verification system, as detailed in this guide, provides the ultimate assurance of quality, fostering reproducible and reliable scientific outcomes.

References

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

-

Scientific Information Database (SID). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

American Suppliers. ethyl 1h-pyrazole-4-carboxylate suppliers USA. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl pyrazole-4-carboxylate. [Link]

-

Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. B25351.06 [thermofisher.com]

- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 7. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ethyl 1h-pyrazole-4-carboxylate suppliers USA [americanchemicalsuppliers.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to Pyrazole Carboxylate Intermediates: Focus on Ethyl 1H-pyrazole-4-carboxylate

Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal and agricultural chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The functionalization of this heterocyclic system allows for the fine-tuning of biological activity. Ethyl 1H-pyrazole-4-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex pyrazole derivatives. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in drug discovery and development.

Nomenclature and Structural Elucidation

A precise understanding of a compound's structure and nomenclature is fundamental for reproducible research. This section clarifies the identity of the primary subject of this guide and distinguishes it from a closely related derivative.

IUPAC Naming and Synonyms

The correct and universally accepted IUPAC name for the compound with CAS number 37622-90-5 is Ethyl 1H-pyrazole-4-carboxylate .[1] This name specifies an ethyl ester at the 4-position of a pyrazole ring that is unsubstituted on its nitrogen atoms (indicated by the "1H" locant).

It is widely known by several synonyms in commercial and academic literature, including:

Distinguishing from Ethyl 1-Ethylpyrazole-4-carboxylate

The topic name "this compound" refers to a different, though related, molecule. In this derivative, the nitrogen atom at position 1 of the pyrazole ring is substituted with an ethyl group. This contrasts with Ethyl 1H-pyrazole-4-carboxylate, where this position is occupied by a hydrogen atom. The corresponding carboxylic acid, 1-ethyl-1H-pyrazole-4-carboxylic acid, has the CAS number 400858-54-0.[3] This distinction is critical, as the presence of the N-H group in Ethyl 1H-pyrazole-4-carboxylate is a key reactive site for further functionalization, a feature absent in its N-ethylated counterpart.

Caption: Structural distinction between the N-H and N-Ethyl pyrazole compounds.

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 37622-90-5 | [1][4][5] |

| Molecular Formula | C₆H₈N₂O₂ | [1][4][6] |

| Molecular Weight | 140.14 g/mol | [1][4][6] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [4] |

| Melting Point | 77 - 80 °C | [4] |

| Boiling Point | 138-140 °C at 3 mmHg | [2] |

| Solubility | Miscible with acetone | [2] |

| Purity | ≥ 99% (HPLC) is commercially available | [4] |

Synthesis Methodologies

The accessibility of Ethyl 1H-pyrazole-4-carboxylate is due to robust and high-yielding synthetic routes. The most common approach is a variation of the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis via Cyclocondensation

The industrially preferred and most direct synthesis involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine.[7][8] Specifically, (ethoxycarbonyl)malondialdehyde is treated with hydrazine hydrate in an alcoholic solvent like ethanol.

Causality: This reaction is a classic cyclocondensation.[8][9] The hydrazine, acting as a dinucleophile, first condenses with one of the aldehyde groups of the dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization by the second nitrogen atom attacking the remaining carbonyl group, followed by dehydration to yield the stable, aromatic pyrazole ring.[10] The use of a simple hydrazine hydrate leads directly to the N-unsubstituted (1H) pyrazole.

Caption: Role as an intermediate in creating advanced building blocks.

Detailed Experimental Protocol: Synthesis via Cyclocondensation

This protocol is adapted from established literature procedures and represents a standard laboratory-scale synthesis. [6] Objective: To synthesize Ethyl 1H-pyrazole-4-carboxylate from (ethoxycarbonyl)malondialdehyde and hydrazine.

Materials:

-

(Ethoxycarbonyl)malondialdehyde (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (ethoxycarbonyl)malondialdehyde (192 mmol) in ethanol (150 mL).

-

Reactant Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (193 mmol) dropwise to the stirred solution. Causality Note: The slow, cooled addition is to control the initial exothermic condensation reaction.

-

Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 17 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the ethanol from the reaction mixture by vacuum distillation using a rotary evaporator.

-

Purification: The resulting residue is purified by silica gel column chromatography. A solvent system of dichloromethane and ethyl acetate is typically used as the eluent.

-

Product Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield Ethyl 1H-pyrazole-4-carboxylate as yellow crystals. A typical yield is around 72%. [6]

Conclusion

Ethyl 1H-pyrazole-4-carboxylate is a foundational chemical intermediate whose value is derived from its straightforward synthesis and versatile reactivity. The presence of the N-H proton and the ethyl ester group on the stable pyrazole core provides chemists in pharmaceutical and agrochemical research with a reliable and adaptable platform for constructing complex molecular architectures. Its continued application in the synthesis of novel bioactive compounds underscores its importance in the field of heterocyclic chemistry.

References

-

Knorr Pyrazole Synthesis (M. Pharm). [Slideshare] Available from: [Link]

-

Knorr Pyrazole Synthesis. [J&K Scientific LLC] Available from: [Link]

-

Knorr pyrazole synthesis. [Name-Reaction.com] Available from: [Link]

-

Knorr Pyrazole Synthesis. [Chem Help ASAP] Available from: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [RSC Publishing] Available from: [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [ResearchGate] Available from: [Link]

-

ethyl 1H-pyrazole-4-carboxylate. [PubChem, National Center for Biotechnology Information] Available from: [Link]

-

1-ethyl-1H-pyrazole-4-carboxylic acid. [PubChem, National Center for Biotechnology Information] Available from: [Link]

-

ethyl 1-phenyl-1H-pyrazole-4-carboxylate. [Chemical Synthesis Database] Available from: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [SID] Available from: [Link]

-

Current status of pyrazole and its biological activities. [PMC, PubMed Central] Available from: [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [ResearchGate] Available from: [Link]

- N-alkylation method of pyrazole.

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 3. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 6. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 1-Ethylpyrazole-4-carboxylate and Structurally Related Compounds

Introduction: Understanding the Compound

Ethyl 1-Ethylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are integral building blocks in pharmaceutical and agrochemical research. These compounds are valued for their versatile applications, including the synthesis of anti-inflammatory agents, analgesics, herbicides, and fungicides.[1] The reactivity and biological activity of pyrazole derivatives necessitate a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed overview of the safety and handling protocols for this compound, drawing upon the established data for Ethyl pyrazole-4-carboxylate.

Chemical Identification and Physicochemical Properties

A clear identification of the chemical and its properties is fundamental to any safety protocol. The data presented below is for Ethyl pyrazole-4-carboxylate, the un-substituted analogue of the target compound.

| Property | Value | Reference |

| Chemical Name | Ethyl pyrazole-4-carboxylate | [1] |

| Synonyms | 1H-Pyrazole-4-carboxylic acid ethyl ester, 4-Ethoxycarbonylpyrazole | [1] |

| CAS Number | 37622-90-5 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 138-140 °C at 3 mmHg | [2] |

| Solubility | Miscible with acetone | [2] |

Hazard Identification and GHS Classification

Based on available data for Ethyl pyrazole-4-carboxylate, the compound is classified as an irritant.[3] Understanding these hazards is the first step in implementing appropriate safety measures.

The primary hazards associated with this class of compounds are irritant effects upon direct contact with the skin and eyes, and upon inhalation of dust or powder.

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust generation.

-

Containment: For procedures with a high risk of aerosolization, such as weighing or transferring powders, the use of a glove box or other containment enclosure should be considered.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): Individual Protection

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the arms and body.[4]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

-

Handling:

-

Storage:

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Containment

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.[4]

-

Containment and Cleanup:

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

Toxicological Information

As previously stated, specific toxicological data for this compound is limited. The information below is based on the GHS classifications for Ethyl pyrazole-4-carboxylate.

-

Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is available. The primary concern is irritation.

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a research environment.

Sources

- 1. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]